Tropenziline bromide

Description

Strategies for the Preparation of Tropane (B1204802) Alkaloid Derivatives

The preparation of the tropane core has been approached through various synthetic strategies, each with its own advantages and limitations. Historically, many syntheses have centered on the creation of the common intermediate, tropinone. nih.gov However, the saturated nature of tropinone and its N-methyl group can limit its utility for accessing more complex derivatives functionalized at various positions. nih.gov

Key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core include:

Transannular SN2 Reactions: These reactions involve the formation of the bicyclic system through an intramolecular nucleophilic substitution, creating the characteristic bridged structure. nih.gov

Ring-Closing Metathesis: This powerful technique uses specific catalysts to form cyclic olefins, which can be adapted to create the tropane ring system. nih.gov

[4+3] Cycloadditions: These reactions, often between an oxyallyl cation precursor and a pyrrole derivative, can efficiently construct the seven-membered ring of the tropane skeleton. nih.gov

Aziridination and Rearrangement: A more recent and versatile approach involves the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. nih.govacs.org This strategy is notable for its efficiency, proceeding in relatively few steps and allowing for late-stage functionalization at multiple positions (N8, C3, C6, and C7), which is critical for creating diverse derivatives. nih.govacs.org

These varied approaches highlight the evolution of synthetic chemistry in tackling the tropane skeleton, moving towards more efficient and flexible routes. nih.gov

Table 1: Comparison of Synthetic Strategies for the Tropane Core

| Strategy | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Transannular SN2 | Intramolecular Nucleophilic Substitution | Direct formation of bicyclic system | Can require harsh conditions |

| Ring-Closing Metathesis | Catalytic Olefin Metathesis | High functional group tolerance | Catalyst cost and sensitivity |

| [4+3] Cycloaddition | Oxyallyl Cation + Pyrrole | Efficient seven-membered ring formation | High step counts, low yields nih.gov |

| Aziridination/Rearrangement | Vinyl Aziridine Rearrangement | High efficiency (5-7 steps), late-stage diversification possible nih.govacs.org | May require specific precursors |

Reaction Mechanisms in the Quaternization of Tropane Nitrogen

The final step in the synthesis of Tropenziline bromide involves the quaternization of the tertiary nitrogen atom within the tropane ring. This transformation converts the basic amine into a permanently charged quaternary ammonium (B1175870) salt. The primary mechanism for this reaction is the Menshutkin reaction , a classic SN2 (bimolecular nucleophilic substitution) process. semanticscholar.org

In this reaction, the lone pair of electrons on the tropane nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide). The reaction proceeds through a single transition state where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking. semanticscholar.org

Key mechanistic features include:

Stereochemistry: The alkylating agent can approach the tropane nitrogen from two faces: the endo face (shielded by the rest of the ring) or the exo face. The stereochemical outcome is influenced by steric hindrance. Alkylation typically occurs preferentially from the less sterically hindered equatorial (exo) direction.

Solvent Effects: As with other SN2 reactions, the rate of quaternization is significantly influenced by the solvent. Polar aprotic solvents are generally preferred as they can solvate the charged transition state, thereby increasing the reaction rate. semanticscholar.org

Transition State: The transition state is highly polar, involving the development of partial positive and negative charges on the nitrogen and the leaving group, respectively. semanticscholar.org

This nucleophilic substitution reaction is a fundamental process for creating a wide range of tropane-based quaternary ammonium compounds, including many semi-synthetic derivatives used in various applications. mdpi.com

Precursor Chemistry and Intermediate Compounds in Related Tropane Syntheses

The biosynthesis and chemical synthesis of tropane alkaloids rely on a foundation of specific precursor molecules and key intermediates. In biosynthetic pathways, the journey to the tropane core begins with simple amino acids. nih.govmdpi.com

Primary Precursors: The amino acids L-ornithine and L-arginine are the initial starting materials. nih.govwikipedia.org Through a series of enzymatic steps, including decarboxylation, they are converted to putrescine. wikipedia.orgpnas.org

Key Intermediate I: N-methyl-Δ¹-pyrrolinium cation: Putrescine undergoes methylation and oxidative deamination to form the N-methyl-Δ¹-pyrrolinium cation. nih.govwikipedia.org This cation is a critical branch point, serving as the common precursor for various tropane alkaloids. nih.gov

Key Intermediate II: Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with a four-carbon unit derived from acetoacetate or two malonyl-CoA units. mdpi.comacs.org This condensation and subsequent cyclization, often via an intramolecular Mannich reaction, leads to the formation of tropinone. nih.govresearchgate.net Tropinone is a pivotal intermediate from which the two stereoisomeric alcohols, tropine (3α-tropanol) and pseudotropine (3β-tropanol), are derived through stereospecific reduction by tropinone reductase I (TR-I) and tropinone reductase II (TR-II), respectively. nih.govpnas.org

These intermediates form the backbone of tropane alkaloid synthesis, providing the essential bicyclic structure that is later functionalized to create compounds like hyoscyamine, scopolamine (B1681570), and their derivatives. nih.govgoogle.com

Table 2: Key Precursors and Intermediates in Tropane Synthesis

| Compound | Class | Role in Synthesis |

|---|---|---|

| L-Ornithine / L-Arginine | Amino Acid | Primary biosynthetic precursors nih.govmdpi.com |

| Putrescine | Diamine | Intermediate derived from ornithine/arginine wikipedia.orgpnas.org |

| N-methyl-Δ¹-pyrrolinium cation | Cyclic Imine | Key branch-point intermediate nih.gov |

| Tropinone | Ketone | Central bicyclic intermediate for tropine/pseudotropine nih.govnih.gov |

| Tropine (3α-tropanol) | Alcohol | Precursor to hyoscyamine and scopolamine pnas.org |

| Pseudotropine (3β-tropanol) | Alcohol | Precursor to calystegines nih.govpnas.org |

Challenges and Refinements in Synthetic Pathways for Tropane Quaternary Ammonium Salts

The synthesis of tropane derivatives, including quaternary ammonium salts, is not without its difficulties. Traditional synthetic routes have often been plagued by several challenges that have prompted the development of more refined and efficient pathways.

Challenges:

Harsh Reaction Conditions: Some classical methods, such as certain cycloadditions or rearrangements, necessitated harsh conditions (e.g., high temperatures, strong acids/bases) that were incompatible with sensitive functional groups. nih.gov

Poor Functional Group Tolerance: The lack of chemoselectivity in older reactions limited the scope of substrates that could be used, making it difficult to synthesize complex or highly functionalized tropane analogues. nih.gov

Lack of Versatility for Diversification: Syntheses that produce a saturated core early on, such as the N-methyl group in tropinone, make late-stage functionalization at the nitrogen (N8) or the C6/C7 positions difficult or impossible. nih.gov

Refinements and Modern Solutions: To overcome these obstacles, modern synthetic chemistry has introduced more elegant solutions. The development of strategies that allow for late-stage functionalization has been a major refinement. nih.govacs.org For instance, the vinyl aziridine rearrangement strategy produces a nortrop-6-ene core. nih.gov This intermediate is highly valuable because:

The C6-C7 olefin provides a handle for further chemical modification. nih.govacs.org

The unprotected nitrogen (N8) allows for the introduction of various substituents, a crucial step for creating quaternary ammonium salts with different properties. nih.gov

This modern approach avoids the limitations of the tropinone-centric pathway, enabling the synthesis of a broader range of tropane alkaloids and their derivatives with greater efficiency and control. nih.gov

Structure

2D Structure

Properties

CAS No. |

143-92-0 |

|---|---|

Molecular Formula |

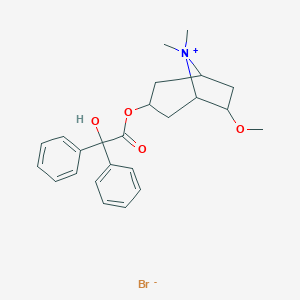

C24H30BrNO4 |

Molecular Weight |

476.4 g/mol |

IUPAC Name |

[(1R,3R,5S,6R)-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide |

InChI |

InChI=1S/C24H30NO4.BrH/c1-25(2)19-14-20(16-21(25)22(15-19)28-3)29-23(26)24(27,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,19-22,27H,14-16H2,1-3H3;1H/q+1;/p-1/t19-,20-,21+,22-;/m1./s1 |

InChI Key |

OENFXACOWSBKMV-YGRUNEGGSA-M |

SMILES |

C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |

Isomeric SMILES |

C[N+]1([C@@H]2C[C@H](C[C@H]1[C@@H](C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |

Canonical SMILES |

C[N+]1(C2CC(CC1C(C2)OC)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |

Origin of Product |

United States |

Pharmacological Investigations: Mechanisms and Receptor Interactions Pre Clinical and in Vitro Studies

Cholinergic System Modulation: Anticholinergic Activity

Tropenziline bromide's interaction with the cholinergic nervous system has been a primary focus of preclinical research, delineating its profile as a potent anticholinergic agent. These investigations have centered on its effects on muscarinic receptors, ganglionic transmission, and the release of key neurotransmitters.

In vitro studies have established that this compound exhibits significant anticholinergic activity by acting as a muscarinic receptor antagonist. When evaluated on the isolated distal colon of the guinea-pig, this compound demonstrated a potent ability to counteract the effects of cholinergic stimulation. Its anticholinergic potency was found to be greater than that of N-butyl hyoscine bromide, though less potent than atropine (B194438). This positions this compound as a strong antagonist at muscarinic receptor sites, which are pivotal in mediating parasympathetic nerve impulses.

Beyond its effects at the postganglionic muscarinic receptor, this compound also demonstrates activity at the ganglionic level. In studies utilizing isolated tissue preparations from the guinea-pig distal colon, the compound was shown to possess ganglion-blocking properties. nih.gov This action contributes to the reduction in responses observed upon pelvic and transmural stimulation. The ganglion-blocking activity of this compound is a distinguishing feature of its pharmacological profile, suggesting a broader mechanism of cholinergic inhibition than muscarinic receptor antagonism alone. nih.gov

Investigations of Spasmolytic Efficacy in Isolated Organ Systems

The spasmolytic, or smooth muscle relaxant, properties of this compound have been characterized in various isolated organ models, providing a basis for its therapeutic application. These studies have focused on its ability to counteract induced contractions in gastrointestinal tissues.

The guinea-pig isolated distal colon serves as a standard model for assessing spasmolytic activity. In this preparation, this compound has been shown to be an effective antagonist of muscle contractions induced by cholinergic agonists. When compared with other anticholinergic agents, the order of anticholinergic activity was determined to be atropine, followed by this compound, and then N-butyl hyoscine bromide. The spasmolytic effect of this compound in this model is a direct consequence of its muscarinic receptor antagonism and its ganglion-blocking properties, which together inhibit the transmission of nerve impulses that lead to smooth muscle contraction.

Below is a table summarizing the comparative anticholinergic activity of this compound.

| Compound | Relative Anticholinergic Activity |

|---|---|

| Atropine | Most Potent |

| This compound | Intermediate Potency |

While the spasmolytic effects of this compound have been documented in the gastrointestinal tract, specific preclinical data on its activity on the guinea-pig bile duct in situ are not extensively available in the reviewed scientific literature. Studies on other spasmolytic drugs in this model have been conducted, but direct evaluations of this compound's efficacy and mechanism of action on the biliary system in this specific preparation are not detailed in the available research.

Adrenergic System Interactions

Based on the available scientific literature, specific preclinical or in vitro studies detailing the direct interactions of this compound with the adrenergic system are not extensively documented. The primary mechanism of action identified for this compound is its anticholinergic and ganglion-blocking activity.

Information regarding the modulation of vasoconstrictor responses by this compound in perfused organ systems, such as the rabbit isolated perfused liver, is not available in the reviewed literature.

There is no available data from the reviewed studies detailing the sensitivity of this compound to the inhibitory effects of adrenergic agonists.

Comparative Pharmacology with Related Tropane (B1204802) Derivatives

Comparative studies have been instrumental in elucidating the pharmacological profile of this compound relative to other tropane derivatives like atropine and N-butyl hyoscine bromide.

In studies on the guinea-pig isolated distal colon, atropine was found to have a more potent anticholinergic activity than this compound. oup.comoup.com While both compounds reduce acetylcholine (B1216132) release upon pelvic nerve stimulation, indicating an effect on muscarinic receptors at the parasympathetic ganglia, their potency differs. oup.comoup.com

A significant distinction lies in their ganglion blocking activity. The reduction in responses to pelvic and transmural stimulation by this compound is partly attributed to this activity, a mechanism less pronounced with atropine at equivalent anticholinergic concentrations. oup.comoup.com

When compared to N-butyl hyoscine bromide (also known as hyoscine-N-butylbromide) in the guinea-pig isolated distal colon model, this compound exhibits a greater anticholinergic activity. oup.comoup.com Both this compound and N-butyl hyoscine bromide demonstrate ganglion blocking activity, which contributes to the reduction in responses to pelvic and transmural stimulation. oup.comoup.com This ganglion blocking effect is also responsible for the observed decrease in acetylcholine output upon pelvic nerve and transmural stimulation for both compounds. oup.comoup.com

Analysis of pD2-Values as Measures of Receptor Affinity

The pD2 value is a pharmacological measure that indicates the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. While pD2 is a measure of agonist potency, the analogous value for a competitive antagonist is the pA2 value. The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response. For a competitive antagonist, the pA2 value is theoretically equal to the negative logarithm of the equilibrium dissociation constant (KB). Therefore, pA2 values are a direct measure of the receptor affinity of an antagonist.

To provide a relevant pharmacological context for the receptor affinity of this compound, it is useful to examine the pA2 values of atropine, a well-characterized muscarinic antagonist to which this compound was directly compared. Studies on isolated guinea-pig tissues have established pA2 values for atropine at muscarinic receptors. These values serve as a benchmark for the expected potency of related anticholinergic agents like this compound.

Table 1: pA2 Values for Atropine in Isolated Guinea-Pig Tissues

| Preparation | Agonist | pA2 Value (Mean ± SEM) | Reference |

|---|---|---|---|

| Guinea-Pig Ileum | Acetylcholine | 9.93 ± 0.04 | silae.it |

| Guinea-Pig Gastric Fundus | Bethanechol | 8.16 | nih.gov |

| Guinea-Pig Gastric Smooth Muscle | Bethanechol | 8.52 | nih.gov |

| Human Isolated Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | |

| Human Isolated Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 |

This table is interactive. Click on the headers to sort the data.

The data presented in Table 1 illustrates the high affinity of atropine for muscarinic receptors in various smooth muscle preparations. The study by Lecchini et al. (1969) would provide the direct comparative pA2 value for this compound, allowing for a precise assessment of its receptor affinity relative to atropine nih.gov. Without access to this specific data point, a definitive quantitative analysis of this compound's receptor affinity remains elusive. However, its classification as a potent anticholinergic suggests it would possess a similarly high pA2 value.

Advanced Analytical Methodologies in Tropenziline Bromide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Tropenziline bromide, providing the means to separate it from impurities and quantify it with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of non-volatile compounds like this compound. A typical HPLC method for this compound would employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. This setup allows for the separation of the polar this compound from its less polar impurities.

The method validation for purity assessment would adhere to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method ensures that the peak corresponding to this compound is free from interference from impurities, degradation products, or placebo components. Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a direct proportionality between the peak area and the concentration.

The precision of the method is determined through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) of the results being a key indicator of the method's consistency. Accuracy is assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method for detecting and quantifying trace impurities.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | Peak purity index > 0.999 | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.01% |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.03% |

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Structural Confirmation and Trace Analysis

When coupled with mass spectrometry, liquid chromatography (LC-MS) becomes a powerful tool for the definitive structural confirmation of this compound and the sensitive detection of trace-level impurities. Electrospray ionization (ESI) is a commonly used ionization technique for polar and thermally labile molecules like this compound, as it generates intact molecular ions.

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound (C₂₄H₃₀BrNO₄) would correspond to the cationic part of the molecule [C₂₄H₃₀NO₄]⁺, with an expected m/z of 396.5.

Tandem mass spectrometry (LC-MS/MS) offers an even higher degree of selectivity and sensitivity, making it ideal for trace analysis. In an LC-MS/MS experiment, the parent ion of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the molecule. For this compound, characteristic fragment ions would arise from the cleavage of the ester bond and the tropane (B1204802) ring system. The presence of bromine can be confirmed by the characteristic isotopic pattern of the bromide ion (⁷⁹Br and ⁸¹Br) in the mass spectrum.

| Analysis | Expected m/z | Interpretation |

|---|---|---|

| Parent Ion (MS) | 396.5 | [M-Br]⁺ |

| Fragment Ion 1 (MS/MS) | 291.2 | Loss of the benzilate moiety |

| Fragment Ion 2 (MS/MS) | 124.1 | Tropane ring fragment |

| Isotopic Peak (MS) | 79/81 | Bromide ion |

Gas Chromatography (GC) for Volatile Byproducts or Precursors

Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile organic compounds. In the context of this compound research, GC is primarily used to identify and quantify volatile byproducts that may be present from the synthesis process or as degradation products. It can also be used to monitor the purity of volatile precursors used in the manufacturing of this compound.

Due to the non-volatile nature of this compound itself, direct GC analysis is not feasible. However, headspace GC is a suitable technique for the analysis of residual solvents and other volatile impurities in the drug substance. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system.

A typical GC method would utilize a capillary column with a suitable stationary phase, such as a non-polar polydimethylsiloxane or a mid-polar phenyl-substituted phase, to achieve separation of the volatile analytes. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For identification purposes, a mass spectrometer (GC-MS) can be used as the detector.

| Potential Volatile Impurity | Source | Typical Reporting Threshold (ppm) |

|---|---|---|

| Methanol | Residual Solvent | 3000 |

| Ethanol | Residual Solvent | 5000 |

| Acetone | Residual Solvent | 5000 |

| Benzene | Synthesis Precursor | 2 |

Spectroscopic Approaches for Compound Identification and Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the aromatic protons of the benzilate moiety, the protons of the tropane ring, and the methyl groups on the quaternary nitrogen.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, distinct signals would be observed for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the tropane skeleton, and the methyl carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

| Structural Feature | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Benzilate) | 7.2 - 7.5 | 125 - 140 |

| Tropane Ring Protons | 1.5 - 3.5 | 25 - 65 |

| N-Methyl Protons | ~3.0 | ~45 |

| Carbonyl Carbon (Ester) | - | ~175 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1730 - 1750 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Electrochemical and Potentiometric Methods for Bromide Ion Detection

Electrochemical methods offer high sensitivity and selectivity for the determination of bromide ions in pharmaceutical formulations. These techniques are predicated on the measurement of an electrical signal that is proportional to the concentration of the analyte. Key methods include potentiometry and amperometry.

Potentiometric Methods

Potentiometry measures the potential difference between two electrodes in an electrochemical cell under zero current conditions. This approach is widely used for ion analysis in pharmaceutical production. metrohmusa.com

Ion-Selective Electrodes (ISEs): The most direct potentiometric technique involves the use of a bromide ion-selective electrode (ISE). epa.gov An ISE contains a membrane, often a solid-state crystalline material, that is specifically sensitive to bromide ions. ntsensors.com When the electrode is immersed in a sample solution, a potential develops across the membrane that is logarithmically proportional to the activity of bromide ions. For accurate measurements, an ionic strength adjustment (ISA) solution is typically added to both samples and standards to maintain a constant ionic strength. epa.gov This method is suitable for measuring bromide concentrations from 0.1 to 1,000 mg/L, with a typical detection limit of 0.2 mg/L. epa.gov

Potentiometric Titration: This is a highly precise and accurate method for quantifying bromide content. In this technique, the sample solution is titrated with a standard solution of a precipitating agent, most commonly silver nitrate (AgNO₃). The change in the potential of a silver indicator electrode is monitored as the titrant is added. The endpoint of the titration, which corresponds to the complete precipitation of bromide ions as silver bromide, is identified by a sharp change in the potential. google.com This method has been successfully developed for determining bromide content in active pharmaceutical ingredients, demonstrating high precision with a relative standard deviation (RSD) of less than 1% and excellent linearity (r² > 0.999). In some cases where chloride and bromide are present together, the addition of barium acetate can allow for their simultaneous titration. metrohm.com

Amperometric Methods

Amperometry involves the measurement of the electric current generated by the oxidation or reduction of the analyte at a working electrode when a constant potential is applied. A flow injection analysis (FIA) method with amperometric detection has been developed for bromide determination in pharmaceutical preparations. pjoes.com This method is based on the oxidation of bromide to bromine in an acidic medium. The bromine then diffuses through a PTFE membrane into an acceptor stream that carries it to an amperometric cell for detection. pjoes.com The optimal potential for this detection was found to be +0.65 V versus an Ag/AgCl reference electrode. pjoes.com

Table 1: Performance Characteristics of Electrochemical Methods for Bromide Detection

| Method | Analyte/Matrix | Linear Range | Limit of Detection (LOD) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|

| Potentiometric Titration | Doxorubicin Hydrochloride | 0.5% to 4.0% | Not Reported | <1.0 (n=6) | |

| Ion-Selective Electrode | Aqueous Samples | 0.1 to 1,000 mg/L | 0.2 mg/L | Not Reported | epa.gov |

Colorimetric Methods for Bromide Quantification in Chemical Matrices

Colorimetric and spectrophotometric methods are based on the measurement of light absorption by a colored compound, where the intensity of the color is proportional to the concentration of the analyte. These methods are valued for their simplicity, speed, and cost-effectiveness.

Phenol Red Method

A standard and widely used colorimetric method for bromide determination is the phenol red method. s4science.atslideshare.netuci.edu This procedure is based on the oxidation of bromide ions by chloramine-T in a buffered solution (pH 4.5-4.7). s4science.atuci.edu The resulting elemental bromine then reacts with the phenol red indicator, causing a color change from reddish to violet. s4science.atuci.edu The intensity of the final color is measured spectrophotometrically at a wavelength of 590 nm. s4science.atslideshare.net The reaction is time-sensitive, and after a specific period (typically 20 minutes), the reaction is stopped by adding sodium thiosulfate to dechlorinate the solution. s4science.at This method demonstrates good linearity, with correlation coefficients (r²) often exceeding 0.999. s4science.atslideshare.net While effective, the method can be subject to interference from oxidizing and reducing agents. uci.edunih.gov

Kinetic Spectrophotometric Methods

Kinetic methods measure the rate of a chemical reaction, which can be influenced by the catalytic or inhibitory effect of the analyte. A sensitive kinetic spectrophotometric method has been developed based on the catalytic effect of bromide on the oxidation of Janus Green dye by bromate in a sulfuric acid medium. iau.ir The reaction is monitored by measuring the decrease in absorbance of Janus Green at 618 nm over a fixed time interval. iau.ir This approach allows for the determination of trace amounts of bromide, with a wide linear range of 10.0-1800.0 µg/L and a very low detection limit of 4.1 µg/L. iau.ir The method has proven to be highly precise, with relative standard deviations below 0.25% for concentrations of 100.0 and 1000.0 μg/L of bromide. iau.ir

Other Spectrophotometric Approaches

Other spectrophotometric methods often involve the use of a bromate-bromide mixture in an acidic medium to generate a known excess of bromine in situ. chula.ac.th This bromine then reacts with the target drug molecule. The unreacted (residual) bromine is subsequently determined by reacting it with a colored reagent, such as meta-cresol purple, and measuring the change in absorbance. chula.ac.th For instance, in the analysis of dothiepin hydrochloride, the residual bromine is reacted with meta-cresol purple, and the absorbance is measured at 540 nm or 460 nm. chula.ac.th The absorbance is found to be linearly dependent on the concentration of the drug. chula.ac.th Additionally, direct UV spectrophotometry has been validated for the analysis of other bromide-containing drugs, such as pinaverium bromide, with measurements typically made at wavelengths around 213 nm or 243 nm. nih.govsci-hub.se

Table 2: Performance Characteristics of Colorimetric/Spectrophotometric Methods for Bromide Quantification

| Method Principle | Reagents | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Phenol Red Colorimetry | Phenol red, Chloramine-T, Sodium thiosulfate | 590 nm | 0.05 - 0.8 mg/L | Not Reported | s4science.atslideshare.net |

| Kinetic Spectrophotometry | Janus Green, Potassium bromate, Sulfuric acid | 618 nm | 10.0 - 1800.0 µg/L | 4.1 µg/L | iau.ir |

| Bromate-Bromide Reaction | Bromate-bromide mixture, meta-cresol purple | 540 nm | 0.5 - 7.0 µg/mL | Not Reported | chula.ac.th |

| Direct UV Spectrophotometry | Pinaverium Bromide in 0.1 M HCl | 213 nm | 2 - 14 µg/mL | 0.39 µg/mL | nih.govsci-hub.se |

Q & A

Q. What are the established synthetic pathways for Tropenziline bromide, and how can researchers optimize yield and purity?

this compound is synthesized via intermediates such as 6-methoxytropine and 6-methoxytropinone, as outlined in patents (e.g., CH325 296 by Sandoz, 1954) . Optimization strategies include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.

- Purification : Recrystallization from ethanol or methanol to enhance purity .

- Yield improvement : Adjust reaction stoichiometry and temperature (patents suggest 50–80°C for key steps) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm the 6-methoxy and 8-azabicyclo[3.2.1]octane moieties .

- Mass Spectrometry (MS) : Validate molecular weight (CHBrNO) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry of the bicyclic structure .

- CAS/EC verification : Cross-check with registry numbers 143-92-0 (CAS) and 205-612-3 (EC) .

Q. What is the primary mechanism of action of this compound as an anticholinergic agent, and how does it compare to atropine?

this compound exhibits parasympatholytic activity by antagonizing muscarinic receptors. Unlike atropine, it demonstrates ganglionic blocking effects , reducing acetylcholine release in isolated guinea pig colon models. This dual action explains its lower potency (Atropine > Tropenziline > N-butyl hyoscine bromide in efficacy studies) .

Advanced Research Questions

Q. How can researchers design in vitro experiments to evaluate the ganglionic blocking effects of this compound, and what controls are essential?

- Model selection : Use isolated guinea pig distal colon with pelvic nerve stimulation to mimic parasympathetic activation .

- Controls : Include atropine (pure muscarinic antagonist) and hexamethonium (ganglionic blocker) to differentiate receptor targets.

- Measurement : Quantify acetylcholine output via HPLC or fluorometry post-stimulation .

Q. What methodologies are effective for quantifying bromide ions in this compound formulations, and how can cross-reactivity be minimized?

- Colorimetric assays : Use gold chloride solution (0.5% w/v) with trichloroacetic acid (TCA) to precipitate proteins, followed by spectrophotometric analysis at 440 nm .

- Calibration : Prepare bromide standards (0.5–4.0 mg/mL) to mitigate interference from chloride or iodide ions .

- Validation : Cross-check with ion chromatography for accuracy .

Q. How should researchers address contradictions in potency data between studies using different experimental models (e.g., isolated tissue vs. in vivo)?

- Methodological scrutiny : Compare stimulation parameters (e.g., electrical frequency, agonist concentration) across models .

- Pharmacokinetic factors : Account for bioavailability differences in vivo (e.g., metabolism in liver microsomes).

- Meta-analysis : Use statistical tools like Bland-Altman plots to assess inter-study variability .

Q. What safety protocols are critical when handling this compound in laboratory settings, particularly regarding waste disposal?

- Solid waste : Collect contaminated materials (gloves, gels) in UV-validated containers for chemical disposal .

- Liquid waste : Filter aqueous solutions through activated charcoal (e.g., VWR 10057-756 filters) and confirm bromide removal via UV fluorescence checks .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory masks during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.